2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Description
2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound featuring a benzoxazole core substituted with a methyl group at position 6, linked via a phenyl ring to a 2-methylpropanamide moiety. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The 2-methylpropanamide group may enhance metabolic stability and binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEQCTNIRNXISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40981384 | |
| Record name | 2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40981384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-29-1 | |
| Record name | 2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40981384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions, yielding 79-89% .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems and eco-friendly pathways. These methods aim to maximize yield and minimize environmental impact. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the heterocyclic core, substituents, and amide side chains. Key comparisons include:
Benzoxazole vs. Benzothiazole Derivatives
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS: 743442-07-1): Structural Difference: Replaces the benzoxazole oxygen with sulfur (benzothiazole). Benzothiazoles are often associated with antitumor and antifungal activities . Molecular Weight: 330.83 g/mol (vs. 308.36 g/mol for the target compound).
Variations in the Heterocyclic Substituents
- N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide (CAS: 1798540-94-9): Structural Difference: Incorporates a pyrrolidine-methyl linker and a methylthio-phenyl group. The methylthio group may modulate electron density in the phenyl ring, affecting receptor binding . Molecular Weight: 395.5 g/mol.
Amide Side Chain Modifications
- Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide):
- Structural Difference : Replaces the benzoxazole-phenyl group with a nitro-CF3-phenyl group.
- Impact : Flutamide is a clinically used antiandrogen, demonstrating that 2-methylpropanamide derivatives can achieve therapeutic specificity through phenyl substituent engineering. The electron-withdrawing nitro and CF3 groups enhance binding to androgen receptors .
- Molecular Weight : 276.22 g/mol.
Thiazole and Oxadiazole Analogs
- 2-Methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide (CAS: 477516-52-2):
- 2-Methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide (CAS: 1010899-46-3): Structural Difference: Uses an oxadiazole core with a propenyloxy-phenyl group. Impact: Oxadiazoles improve metabolic stability and serve as bioisosteres for ester or carboxyl groups.
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Synthetic Accessibility : The target compound is synthesized via coupling reactions between substituted benzoxazole intermediates and propanamide derivatives, similar to methods for related benzothiazole analogs .
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: While Flutamide’s success highlights the 2-methylpropanamide scaffold’s relevance, the benzoxazole analog’s activity remains underexplored. Preliminary data suggest benzoxazoles inhibit kinases like EGFR or COX-2 .
Biological Activity
2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a compound from the benzoxazole family, recognized for its diverse biological activities. Benzoxazoles are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is characterized by its unique arrangement of functional groups, which contribute to its biological activity. Below is a summary of its molecular properties:
| Property | Description |
|---|---|
| IUPAC Name | 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
| CAS Number | 6397-29-1 |
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 298.35 g/mol |
The biological activity of 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that benzoxazole derivatives can inhibit various enzymes and receptors, leading to significant biological effects. The exact mechanisms may vary based on the target and the biological context in which the compound is studied.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzoxazole derivatives, including 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide. These compounds have shown promising results against a range of pathogens:
- Bacterial Inhibition : Research indicates that benzoxazole derivatives can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has also demonstrated antifungal properties, making it a candidate for further development in treating fungal infections.
Anticancer Properties
The anticancer potential of 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been a focus of research. Studies have suggested that this compound can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in certain cancer cell lines.
- Inhibition of Tumor Growth : In vitro studies have shown that this compound inhibits tumor cell proliferation, suggesting its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzoxazole derivatives, including 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This suggests moderate antibacterial activity compared to standard antibiotics.
Study 2: Anticancer Activity
In another study focused on cancer research, the compound was tested against breast cancer cell lines (MCF7). The findings revealed that treatment with 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating strong anticancer potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, it is essential to compare it with other similar benzoxazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | N-substituted benzoxazole | Moderate antibacterial activity |
| Compound B | Fluorinated benzoxazole | Strong anticancer properties |
| 2-Methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | Unique substitution pattern | Promising antimicrobial and anticancer activities |
This comparative analysis highlights how structural variations influence biological activities among different benzoxazole derivatives.
Q & A
(Basic) What are the optimal synthetic routes for 2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazole core. A common approach includes:
- Step 1: Condensation of 4-aminophenyl derivatives with carboxylic acid precursors under controlled pH and temperature to form the amide bond.
- Step 2: Cyclization using catalysts like polyphosphoric acid or microwave-assisted conditions to construct the benzoxazole ring .
Optimization Strategies: - Use high-purity reagents and anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time/temperature dynamically .
- Employ column chromatography or recrystallization for purification, validated by NMR (>95% purity) .
(Basic) Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular structure by identifying proton environments and carbon frameworks. For example, the benzoxazole proton signals appear at δ 7.2–8.1 ppm in CDCl3 .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 337.1312) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .
(Advanced) How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?
Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and predict reaction outcomes (e.g., substituent effects on benzoxazole cyclization) .
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- Machine Learning: Train models on existing bioactivity data to predict ADMET properties and guide structural modifications .
(Advanced) What strategies are recommended for resolving contradictions in biological activity data across studies involving benzoxazole derivatives?
Answer:
- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay protocols, cell lines) .
- Dose-Response Curves: Re-evaluate activity using standardized IC50/EC50 measurements across identical experimental conditions .
- Mechanistic Studies: Use knock-out models or isotopic labeling to confirm target engagement and rule off-target effects .
(Advanced) How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups responsible for bioactivity?
Answer:
- Scaffold Modification: Synthesize derivatives with systematic substitutions (e.g., methyl, methoxy, halogens) at the benzoxazole or phenyl positions .
- Biological Assays: Test compounds against panels of enzymes (e.g., COX-2, HDACs) and cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with potency .
- 3D-QSAR Modeling: Build CoMFA/CoMSIA models to visualize electrostatic and steric contributions to activity .
(Advanced) What are the challenges in scaling up synthesis under Good Laboratory Practice (GLP) standards, and how can they be mitigated?
Answer:
- Challenge 1: Batch-to-batch variability in cyclization steps.
Solution: Implement in-line FTIR monitoring to ensure consistent reaction progression . - Challenge 2: Purification bottlenecks at scale.
Solution: Transition from column chromatography to continuous crystallization systems . - Challenge 3: Residual solvent control.
Solution: Optimize vacuum drying protocols and validate via GC-MS .
(Basic) What are the key considerations for designing stability studies of this compound under varying storage conditions?
Answer:
- Temperature/Humidity: Conduct accelerated degradation studies at 40°C/75% RH over 6 months, with HPLC analysis at intervals to detect hydrolysis or oxidation .
- Light Sensitivity: Expose samples to UV-vis light (ICH Q1B guidelines) and monitor for photodegradation products via LC-MS .
- Solution Stability: Assess in PBS or DMSO at 4°C and −20°C, measuring precipitate formation and bioactivity retention .
(Advanced) How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?
Answer:
- In Situ NMR: Track intermediate formation during synthesis (e.g., imine intermediates in benzoxazole formation) .
- Time-Resolved Fluorescence: Study binding kinetics with target proteins (e.g., fluorescence quenching upon ligand-receptor interaction) .
- X-ray Crystallography: Resolve 3D structures of co-crystals with enzymes to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
